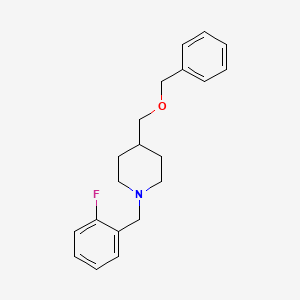

4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine

Description

4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine is a piperidine derivative featuring a benzyloxymethyl group at the 4-position and a 2-fluorobenzyl substituent at the 1-position. This compound is structurally tailored to combine aromatic and fluorinated moieties, which are known to influence lipophilicity, metabolic stability, and receptor-binding properties in medicinal chemistry . For instance, the synthesis of biphenylmethyl-piperidine analogs (e.g., 1-((3-fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine) involves coupling reactions between boronic esters and halogenated precursors .

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO/c21-20-9-5-4-8-19(20)14-22-12-10-18(11-13-22)16-23-15-17-6-2-1-3-7-17/h1-9,18H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXNAGOJCFEIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzyloxy and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .

Chemical Reactions Analysis

4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and strong bases like sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and fluorobenzyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The 2-fluorobenzyl group in the target compound likely improves lipophilicity and bioavailability compared to non-fluorinated analogs (e.g., 4c’s methoxy group), aligning with trends observed in fluorinated drug candidates . Bromine (4d) and trifluoromethyl (4e) substituents introduce steric and electronic effects, respectively, which may influence binding affinity or metabolic pathways .

Synthetic Challenges :

- Lower yields for brominated (22%) and trifluoromethylated (28%) analogs (4d, 4e) suggest steric hindrance or reactivity issues during cross-coupling steps . The target compound’s synthesis might face similar challenges if using bulky boronic esters.

Biological Relevance :

- While the target compound lacks direct biological data, structurally related diarylmethyl-triazoles () demonstrate anti-mitotic activity, implying that fluorobenzyl-piperidine derivatives could be optimized for similar therapeutic targets .

- Benzyloxy-substituted aldehydes () are pivotal in synthesizing chalcones with anticancer properties, suggesting that the benzyloxymethyl group in the target compound may confer analogous stability or reactivity .

Biological Activity

4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C_{19}H_{22}FNO_{2}

- Molecular Weight : 315.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the dopamine and serotonin receptors, which are critical in regulating mood, cognition, and behavior.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound exhibits affinity for D2 and D3 dopamine receptors, influencing dopaminergic pathways associated with reward and motivation.

- Serotonin Receptor Interaction : It may also interact with serotonin receptors (5-HT), which play a role in mood regulation and anxiety response.

Pharmacological Effects

The pharmacological profile of this compound has been evaluated through various assays:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antidepressant-like | Significant reduction in immobility time in forced swim test | |

| Anxiolytic properties | Decreased anxiety-like behavior in elevated plus maze | |

| Neuroprotective effects | Protection against oxidative stress in neuronal cell cultures |

Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antidepressant-like effects of the compound using rodent models. The results indicated that administration of this compound significantly reduced immobility time in the forced swim test, suggesting potential antidepressant properties. The study highlighted the compound's ability to enhance serotonergic transmission, which is often implicated in mood disorders .

Study 2: Anxiolytic Effects

Another study focused on the anxiolytic effects of the compound. Using an elevated plus maze test, it was found that subjects treated with this compound exhibited increased time spent in open arms, indicative of reduced anxiety levels. This suggests that the compound may have therapeutic potential for anxiety disorders .

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of this compound against oxidative stress. The findings demonstrated that it significantly decreased markers of oxidative damage in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role for this compound in neurodegenerative disease prevention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.